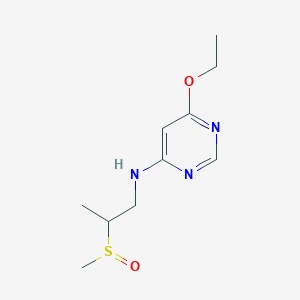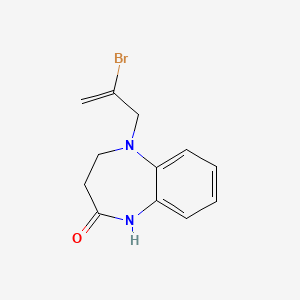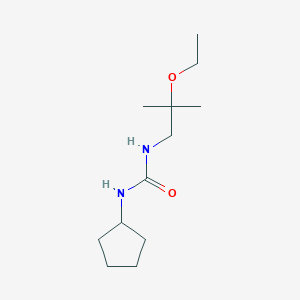
6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrimidine family and is synthesized using a specific method.
Mécanisme D'action
The exact mechanism of action of 6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine is not fully understood. However, studies have shown that it can inhibit the growth of certain viruses and bacteria by interfering with their replication process. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been shown to inhibit the activity of certain enzymes and to affect the expression of specific genes. It has also been shown to have an impact on cell cycle progression and DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine in lab experiments is its specificity towards certain targets. This allows for more precise and targeted research. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine. One area of interest is its potential as an antiviral agent. Studies have shown that it can inhibit the replication of certain viruses, and further research could lead to the development of new antiviral drugs. Another area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Additionally, further research could be done to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine involves the reaction between ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate and 2-methylsulfinylpropylamine. The reaction takes place in the presence of a catalyst and under specific conditions. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine has shown potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. It has also been used in the development of new drugs and as a tool in biochemical research.
Propriétés
IUPAC Name |
6-ethoxy-N-(2-methylsulfinylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-15-10-5-9(12-7-13-10)11-6-8(2)16(3)14/h5,7-8H,4,6H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDDKGUDVDNOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC(C)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)